[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid
CAS No.: 1030422-06-0
Cat. No.: VC2299094
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid - 1030422-06-0](/images/structure/VC2299094.png)
Specification
CAS No. | 1030422-06-0 |
---|---|
Molecular Formula | C17H23NO6 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetic acid |
Standard InChI | InChI=1S/C17H23NO6/c1-22-13-9-12(10-14(23-2)16(13)24-3)17(21)18-6-4-11(5-7-18)8-15(19)20/h9-11H,4-8H2,1-3H3,(H,19,20) |
Standard InChI Key | MFELEQGPYKOJMK-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC(=O)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC(=O)O |
Introduction
Structural Characteristics and Chemical Properties
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid belongs to a class of compounds featuring a 3,4,5-trimethoxybenzoyl moiety attached to a piperidine ring, with an acetic acid group at the 4-position of the piperidine. This compound combines several pharmacologically relevant structural features that contribute to its potential biological activities.
Key Structural Components
The compound consists of three primary structural elements:
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3,4,5-Trimethoxybenzoyl group: This aromatic moiety contains three methoxy substituents at positions 3, 4, and 5 of the benzene ring, creating a distinctive electron-rich region. Similar trimethoxybenzene derivatives appear in compounds with diverse biological activities, including those that interact with P-glycoprotein (P-gp) .
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Piperidine ring: The six-membered nitrogen-containing heterocyclic ring serves as a scaffold connecting the trimethoxybenzoyl group (at position 1) and the acetic acid moiety (at position 4). This ring is commonly found in compounds with various pharmacological properties.
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Acetic acid substituent: Located at the 4-position of the piperidine ring, this carboxylic acid group may contribute to hydrogen bonding interactions with potential biological targets.
Structural Relationship to Known Compounds
The 3,4,5-trimethoxybenzoyl group appears in several bioactive compounds, including those studied for their interaction with P-glycoprotein. For instance, compound 1 described in the literature features this moiety at the N-terminus of a thiazole scaffold, contributing to its interaction with the transmembrane domains of P-gp . This structural element has been associated with various biological activities, suggesting potential similar properties for [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid.
Synthesis Approaches
Based on synthetic methods for similar compounds, the synthesis of [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid likely involves multiple steps focused on building the core structure and attaching the functional groups in the correct positions.
Synthesis Challenges
The synthesis of [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid may present challenges including:
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Selective acylation of the piperidine nitrogen while protecting the carboxylic acid functionality
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Potential side reactions involving the acetic acid moiety
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Purification of the final product from reaction mixtures
These challenges require careful selection of reaction conditions, protecting group strategies, and purification techniques.
Comparison with Structurally Related Compounds
Comparison with Piperazine Derivatives
Another related class of compounds includes piperazine derivatives containing the 3,4,5-trimethoxybenzoyl group. The compound (4-Chloro-phenoxy)-acetic acid 1,4-bis-(3,4,5-trimethoxy-benzoyl)-piperazin-2-ylmethyl ester shares some structural similarities with [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid, although it contains two 3,4,5-trimethoxybenzoyl groups attached to a piperazine rather than piperidine scaffold .
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